molecular formula C11H11NO B077124 6-Methoxynaphthalen-2-amine CAS No. 13101-88-7

6-Methoxynaphthalen-2-amine

Cat. No. B077124
CAS RN: 13101-88-7
M. Wt: 173.21 g/mol
InChI Key: MJWDIGUUVRCTFY-UHFFFAOYSA-N
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Description

6-Methoxynaphthalen-2-amine is a chemical compound with the CAS Number: 13101-88-7. It has a molecular weight of 173.21 and its IUPAC name is 6-methoxy-2-naphthalenamine . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .


Synthesis Analysis

While specific synthesis routes for 6-Methoxynaphthalen-2-amine were not found, it has been used in the synthesis of other compounds. For example, N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was prepared by a reaction between 2,2-diphenylethan-1-amine and naproxen .


Molecular Structure Analysis

The molecular structure of 6-Methoxynaphthalen-2-amine consists of a naphthalene ring with an amine group at the 2nd position and a methoxy group at the 6th position .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Methoxynaphthalen-2-amine were not found, it has been used in the synthesis of other compounds. For example, N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was prepared by a reaction between 2,2-diphenylethan-1-amine and naproxen .


Physical And Chemical Properties Analysis

6-Methoxynaphthalen-2-amine is a solid substance. It should be stored in a dark place, sealed in dry, at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found .

Safety And Hazards

The safety information for 6-Methoxynaphthalen-2-amine includes the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary statements include P264 (Wash hands and face thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing) .

Future Directions

6-Methoxynaphthalen-2-amine has been used in the synthesis of other compounds, such as N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide . It has also been studied for its effects on pancreatic cancer cells . Future research could explore its potential uses in other areas of medicine or chemistry .

properties

IUPAC Name

6-methoxynaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWDIGUUVRCTFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxynaphthalen-2-amine

Synthesis routes and methods I

Procedure details

A 2-necked 100 mL round bottom flask was charged with commercially available 2-acetyl-6-methoxynapthalene(5.0 g, 25 mmol) and trifluoroacetic acid (500 mmol, 38 mL) and fitted with a reflux condenser and a stopper. The solution was heated to 120° C. and sodium azide (3.25 g, 50 mml) was added over 30 minutes. Each addition resulted in a visible exotherm. Gas evolution ceased 30 minutes after complete addition of the azide. The reaction was cooled and poured into excess saturated aqueous sodium bicarbonate. The resulting mixture was extracted (2x, ethyl acetate). The combined organic extracts were washed (2x, brine), dried (Na2SO4), filtered and concentrated in vacuo to afford a light red solid which was a mixture (~5:1) of the respective N-acetyl-6-methoxynapthylamine and N-methylaminocarbonyl-6-methoxynapthalene. The mixture was carried on without purification. The unpurified solid (4.51 g, 20.9 mmol) was dissolved in hot ethanol (100 mL). Water (15 mL) and concentrated sulfuric acid (2.24 g, 41.9 mmol) were added and the reaction heated at reflux for 24 h during which time a thick precipitate formed. The reaction was cooled to 0° C. and the solid 2-amino-6-methoxynapthalene hydrogen sulfate salt was collected by filtration. The salt was neutralized by partitioning between aqueous sodium hydroxide(15.8 g, 0.396 mmol in 200 mL of water) and ethyl acetate. The layers were separated and the aqueous layer extracted with ethyl acetate (2x). The organic layers were combined, washed (brine, 3x), dried (Na2SO4), filtered and concentrated in vacuo to afford a purple solid. Recrystallization from ethyl acetate and acetone gave the title compound in three fractions (2.64 g, 61%) as a light beige solid. mp 133°-136° C.
Quantity
200 mL
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
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2.24 g
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reactant
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Name
Quantity
15 mL
Type
solvent
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Quantity
5 g
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reactant
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Quantity
38 mL
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reactant
Reaction Step Three
Quantity
3.25 g
Type
reactant
Reaction Step Four
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Six
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0 (± 1) mol
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reactant
Reaction Step Seven
Name
N-methylaminocarbonyl-6-methoxynapthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
unpurified solid
Quantity
4.51 g
Type
reactant
Reaction Step Nine
Quantity
100 mL
Type
solvent
Reaction Step Nine

Synthesis routes and methods II

Procedure details

To a 50 ml two-necked flask, 1.0 g (3.5 mmol) of 6-methoxynaphthalene-2-carboxylic acid (Compound 1), 2.28 g (35.0 mmol) of sodium azide and 15.0 g of polyphosphoric acid (PPA) were added, and the mixture was stirred at 40° C. for 12 hours. To the resulting mixture, 100 g of ethyl acetate was added and the obtained mixture was washed with saturated aqueous sodium hydrogen carbonate, followed by drying the product over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography to obtain the desired compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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